molecular formula C10H10Cl2O2 B14046519 1-Chloro-1-(4-chloro-2-(hydroxymethyl)phenyl)propan-2-one

1-Chloro-1-(4-chloro-2-(hydroxymethyl)phenyl)propan-2-one

Katalognummer: B14046519
Molekulargewicht: 233.09 g/mol
InChI-Schlüssel: SGTZRHYXBIKAQH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Chloro-1-(4-chloro-2-(hydroxymethyl)phenyl)propan-2-one is an organic compound with a complex structure that includes both chloro and hydroxymethyl functional groups

Vorbereitungsmethoden

The synthesis of 1-Chloro-1-(4-chloro-2-(hydroxymethyl)phenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the chlorination of a suitable precursor followed by the introduction of the hydroxymethyl group under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

1-Chloro-1-(4-chloro-2-(hydroxymethyl)phenyl)propan-2-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The chloro groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Chloro-1-(4-chloro-2-(hydroxymethyl)phenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-Chloro-1-(4-chloro-2-(hydroxymethyl)phenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The chloro and hydroxymethyl groups can form bonds with various biological molecules, affecting their function and activity. The pathways involved may include enzyme inhibition or activation, depending on the specific context of its use.

Vergleich Mit ähnlichen Verbindungen

1-Chloro-1-(4-chloro-2-(hydroxymethyl)phenyl)propan-2-one can be compared with similar compounds such as:

    1-Chloro-1-(4-chloro-2-(hydroxymethyl)phenyl)ethanone: Similar structure but with an ethanone group instead of propanone.

    1-Chloro-1-(4-chloro-2-(hydroxymethyl)phenyl)butan-2-one: Similar structure but with a butanone group instead of propanone. These compounds share some chemical properties but differ in their reactivity and applications due to the variations in their carbon chain length and functional groups.

Eigenschaften

Molekularformel

C10H10Cl2O2

Molekulargewicht

233.09 g/mol

IUPAC-Name

1-chloro-1-[4-chloro-2-(hydroxymethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H10Cl2O2/c1-6(14)10(12)9-3-2-8(11)4-7(9)5-13/h2-4,10,13H,5H2,1H3

InChI-Schlüssel

SGTZRHYXBIKAQH-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C(C1=C(C=C(C=C1)Cl)CO)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.